molecular formula C24H27N5O8S B3009777 Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 533870-34-7

Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B3009777
CAS RN: 533870-34-7
M. Wt: 545.57
InChI Key: BTCUNSRKZYAAEI-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H27N5O8S and its molecular weight is 545.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel carbazole derivatives, including compounds related to the specified chemical structure, have been synthesized and characterized. These compounds were evaluated for their biological activities, showing significant antibacterial, antifungal, and anticancer properties, particularly against the Human Breast Cancer Cell Line (MCF7) (Sharma, Kumar, & Pathak, 2014).
  • Research has also focused on the microwave-assisted synthesis of hybrid molecules containing this compound and related structures. These molecules were assessed for their antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial activity against various test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Biological Evaluation

  • The antimicrobial and anti-proliferative activities of N-Mannich bases derived from 1,3,4-oxadiazole, structurally related to the target compound, were investigated. Some derivatives showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity was evaluated against several cancer cell lines, including prostate, colorectal, and breast cancer cells, demonstrating optimum activity in specific derivatives (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
  • Other studies have synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. These compounds showed strong anticancer activity relative to doxorubicin, a reference drug, suggesting their potential as anticancer agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).

Antioxidant Activity

  • The antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives was screened, revealing that these compounds, including those structurally similar to the target compound, possess antioxidant properties. This indicates their potential for therapeutic applications where antioxidant activity is beneficial (Mallesha, Harish, Mohana, & Rekha, 2014).

properties

IUPAC Name

ethyl 4-[4-[[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O8S/c1-4-36-24(31)28-11-13-29(14-12-28)38(32,33)18-8-5-16(6-9-18)21(30)25-23-27-26-22(37-23)19-10-7-17(34-2)15-20(19)35-3/h5-10,15H,4,11-14H2,1-3H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCUNSRKZYAAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

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